4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid
Description
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-fluoropyrimidin-2-yl substituent. Key features include:
- Boc group: Enhances solubility and stability during synthetic steps, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid (TFA)) .
- 5-Fluoropyrimidin-2-yl moiety: Introduces electronegativity and hydrogen-bonding capabilities, which may influence target binding in biological systems .
- Carboxylic acid functionality: Provides a handle for further derivatization, such as amide coupling or salt formation.
Spectral data from NMR and HRMS (e.g., δ 11.91 (bs, 1H) in $ ^1H $ NMR and [M+1]+ = 348.1649 in HRMS) confirm its structural identity .
Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZNVJMDUNGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122780 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-50-8 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of Fluoropyrimidine: The protected piperazine is then reacted with 5-fluoropyrimidine-2-carboxylic acid under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: If necessary, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (dicyclohexylcarbodiimide).
Major Products
Amides: Formed from coupling with amines.
Esters: Formed from coupling with alcohols.
Deprotected Piperazine: Formed after removal of the Boc group.
Biological Activity
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid, often referred to as Boc-piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
- CAS Number : 1261229-50-8
Its structure features a piperazine ring substituted with a fluoropyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. This method allows for selective modifications at other reactive sites on the molecule, facilitating further derivatization for enhanced biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer activities. For instance, a study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models. The incorporation of the fluoropyrimidine moiety is believed to enhance the interaction with DNA, leading to increased cytotoxicity against cancer cells .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against various enzymes involved in metabolic pathways. For example, it was found to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure . The I50 values obtained from enzyme assays suggest that this compound could be a lead candidate for developing antihypertensive agents.
Antiviral Activity
Another area of investigation is the antiviral potential of this compound. Preliminary data suggest that it may exhibit inhibitory effects against viral replication mechanisms, particularly in RNA viruses. The presence of the fluorine atom in the pyrimidine ring is hypothesized to contribute to this antiviral activity by enhancing binding affinity to viral proteins .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, derivatives of 4-(tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine were tested for their cytotoxic effects. The results indicated significant cell death at concentrations as low as 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 30 |
| 20 | 15 |
| 50 | 5 |
Case Study 2: ACE Inhibition
A comparative study assessed the ACE inhibitory effects of various piperazine derivatives. The compound exhibited an I50 value of approximately 0.05 µM, indicating potent inhibition compared to standard drugs used in hypertension treatment .
| Compound | I50 (µM) |
|---|---|
| 4-(tert-butoxycarbonyl)... | 0.05 |
| Standard Drug A | 0.07 |
| Standard Drug B | 0.10 |
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a pharmacological agent due to its structural similarity to known drugs. It serves as a precursor in the synthesis of various piperazine derivatives that exhibit biological activity against different targets.
Case Study: Orexin Receptor Modulation
A notable application involves its use in developing orexin receptor modulators. Research indicated that compounds derived from this piperazine structure could effectively modulate orexin receptors, which are implicated in sleep regulation and appetite control . The ability to alter receptor activity opens avenues for treating sleep disorders and obesity.
Anticancer Activity
Research has shown that derivatives of 4-(tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid exhibit promising anticancer properties. The fluoropyrimidine moiety enhances the compound's interaction with nucleic acids, potentially leading to the development of novel anticancer agents.
Case Study: Synthesis of Antitumor Agents
A study synthesized various analogs from this compound and evaluated their cytotoxic effects on cancer cell lines. Results demonstrated that certain modifications led to increased potency against specific cancer types, indicating its potential as a scaffold for developing targeted anticancer therapies.
Neurological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Its derivatives have been investigated for neuroprotective effects and potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress, suggesting their potential use in conditions such as Alzheimer's disease . Further research is needed to elucidate their mechanisms of action and therapeutic efficacy.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related piperazine derivatives:
Stability and Reactivity
- Boc Deprotection : The target compound’s Boc group is cleaved efficiently with TFA, whereas dichlorophenyl analogs require harsher conditions (e.g., HCl) .
- Carboxylic Acid Reactivity : All analogs exhibit similar reactivity in amide coupling (e.g., HATU/TEA activation), enabling modular derivatization .
Q & A
Q. Basic
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., fluoropyrimidine substitution pattern) and Boc-group integrity .
- Mass spectrometry (MS): ESI-MS verifies molecular ion peaks (e.g., [M+H-100]+ fragments for Boc-protected intermediates) .
- HPLC: Purity assessment (>99% by UV detection at 214–254 nm) .
How does the fluoropyrimidine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced
The 5-fluoro group:
- Electron-withdrawing effect: Activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 2-position .
- Steric hindrance: Fluorine’s small size minimizes steric clashes, enabling efficient coupling with piperazine derivatives .
- Hydrogen-bonding potential: Enhances solubility in polar aprotic solvents (e.g., DMF, 1,4-dioxane) during reactions .
What computational methods aid in predicting the regioselectivity of nucleophilic substitution on the fluoropyrimidine ring?
Q. Advanced
- DFT calculations: Model transition states to assess activation barriers for substitution at competing positions (2- vs. 4-position) .
- Reaction path sampling: Identifies favorable pathways using quantum chemical methods (e.g., IRC analysis) .
- Machine learning: Trains models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) .
How is the Boc protecting group removed under acidic conditions without affecting the fluoropyrimidine moiety?
Q. Basic
- Controlled acidolysis: HCl in dioxane (4 M, 25–50°C) selectively cleaves the Boc group while preserving the acid-sensitive fluoropyrimidine ring .
- Short reaction times: Limiting exposure to <24 hours prevents degradation .
What strategies optimize the yield of the final carboxylic acid during saponification of ester precursors?
Q. Advanced
- Base selection: LiOH·H₂O in THF/water (3:1) achieves >90% conversion due to its strong nucleophilicity and compatibility with ester hydrolysis .
- Temperature control: Reflux (80–100°C) accelerates saponification while minimizing side reactions (e.g., decarboxylation) .
- Workup: Acidification to pH 2–3 precipitates the carboxylic acid, enabling high recovery via filtration .
How do steric effects from the tert-butoxycarbonyl group influence the conformational flexibility of the piperazine ring?
Q. Advanced
- X-ray crystallography: Reveals a chair conformation for the piperazine ring, with the Boc group adopting an equatorial position to minimize 1,3-diaxial strain .
- Dynamic NMR: Shows restricted rotation around the N–CO bond, stabilizing specific diastereomers during reactions .
What solvent systems are optimal for the purification of intermediates in the synthesis?
Q. Basic
- Hexane/ethyl acetate (8:1 to 4:1): Effective for isolating Boc-protected intermediates via silica gel chromatography .
- Methanol/dichloromethane (1:10): Recrystallizes the final carboxylic acid with minimal solubility loss .
What are common side products encountered during the synthesis, and how are they mitigated?
Q. Advanced
- Di-arylation by-products: Formed via over-substitution; suppressed by using stoichiometric piperazine and low temperatures (0–25°C) .
- Ester hydrolysis intermediates: Controlled by anhydrous conditions during coupling steps .
- Fluoride displacement: Minimized by avoiding strong nucleophiles (e.g., KF) in early stages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
